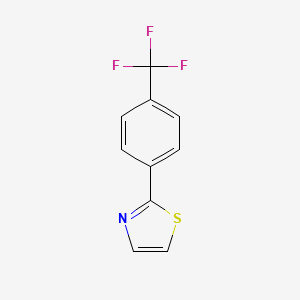

2-(4-(Trifluoromethyl)phenyl)thiazole

Description

2-(4-(Trifluoromethyl)phenyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability, which are critical in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIAUOCTXMJPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis of the Thiazole Scaffold

-

Formation of Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate (3 ) :

A mixture of ethyl 2-chloroacetoacetate (2 , 15 mmol) and 4-(trifluoromethyl)benzothioamide (1 , 10 mmol) in ethanol is refluxed for 5 hours. Neutralization with potassium carbonate yields 3 as a light brown powder (80% yield, m.p. 90°C). -

Hydrazide Formation (4 ) :

Compound 3 (10 mmol) reacts with hydrazine hydrate in ethanol under reflux to form carbohydrazide 4 (80% yield, m.p. 177°C).

Sulfuryl Chloride-Mediated Chlorination and Cyclization

A patent-pending three-step method optimizes yield and purity for industrial-scale production:

Reaction Protocol

-

Chlorination :

Trifluoroacetic ethyl acetoacetate (0.20 mol) reacts with sulfuryl chloride (0.185–0.195 mol) at −15°C to −5°C, followed by gradual warming to 5–15°C. Unreacted starting material is removed via distillation. -

Cyclization :

The chlorinated intermediate reacts with thioacetamide (0.193–0.197 mol) in ethanol under reflux for 8–12 hours. -

Hydrolysis :

Alkaline hydrolysis (15% NaOH) followed by acidification (HCl) yields 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid (91–93% yield, HPLC purity >98.6%).

Table 1: Optimization of Sulfuryl Chloride Method

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfuryl Chloride Ratio | 0.92–0.98 (mol/mol) | 91–93 | 98.6–99.0 |

| Reaction Temperature | −15°C to 15°C | — | — |

| Cyclization Time | 8–12 hours | — | — |

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Reaction Time | Scalability | Purity (%) |

|---|---|---|---|---|

| Hantzsch Condensation | 80 | 5–10 hours | Moderate | >95 |

| Sulfuryl Chloride | 91–93 | 18–24 hours | High | >98.6 |

| Calcium Triflate | 75–99* | 10–40 minutes | Low* | >95* |

*Data extrapolated from analogous reactions.

Spectroscopic Characterization

Critical validation data for this compound derivatives include:

Table 3: NMR and Melting Point Data

| Compound | 1H-NMR (DMSO-d6, δ ppm) | Melting Point (°C) |

|---|---|---|

| 3 | 1.30 (t, -CH3), 2.68 (s, -CH3) | 90 |

| 4 | 2.63 (s, -CH3), 4.60 (br, -NH2) | 177 |

| Acid | — | 163–166 |

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol as a solvent.

Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid as catalysts.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazoline derivatives.

Substitution: Halogenated or nitrated phenyl thiazoles.

Scientific Research Applications

Pharmaceutical Development

2-(4-(Trifluoromethyl)phenyl)thiazole is a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been explored for their potential as:

- Anticancer Agents : Research indicates that thiazole derivatives exhibit antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer. For instance, modifications to the thiazole structure have led to compounds with enhanced potency, achieving IC50 values in the low nanomolar range compared to earlier versions .

- Antimicrobial and Anti-inflammatory Agents : The compound has also been investigated for its efficacy against bacterial infections and inflammatory diseases, showcasing its potential as a therapeutic agent in treating infections and chronic inflammatory conditions .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its unique chemical properties enhance the effectiveness of pesticides and herbicides by improving target specificity. This results in:

- Increased Efficacy : The incorporation of this compound into agrochemical formulations has shown to enhance the action of active ingredients, leading to better pest control outcomes .

- Reduced Environmental Impact : By improving target specificity, formulations containing this thiazole derivative may reduce the amount of chemicals needed, thereby minimizing environmental contamination .

Material Science

The compound is also finding applications in material science, particularly in the development of high-performance materials. Its properties contribute to:

- Thermal Stability : The inclusion of this compound in polymers enhances their thermal stability, making them suitable for use in high-temperature applications .

- Chemical Resistance : Coatings developed with this compound exhibit improved resistance to chemicals, which is crucial for materials used in harsh environments .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying biological pathways. Key applications include:

- Enzyme Inhibition Studies : The compound is used to investigate enzyme activity, particularly as an inhibitor in studies related to drug discovery. Its structural characteristics allow it to interact effectively with various biological targets .

- Receptor Binding Studies : Research has demonstrated that derivatives of this thiazole can bind to specific receptors, providing insights into their mechanisms of action and potential therapeutic effects .

Case Study 1: Anticancer Activity

A study focused on a series of thiazole derivatives derived from this compound showed significant anticancer activity against melanoma cells. The derivatives were synthesized and evaluated for their cytotoxic effects, resulting in promising candidates for further development as anticancer drugs .

Case Study 2: Agrochemical Formulation

Research on agrochemical formulations incorporating this compound demonstrated improved efficacy against common agricultural pests. Field trials indicated that these formulations required lower application rates while achieving comparable or superior pest control compared to traditional products .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)thiazole varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. For example, as an anticholinesterase agent, it inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and improved neurotransmission . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Key Findings :

- The trifluoromethyl group in 3g enhances π–π stacking with aromatic residues (e.g., Trp286 in AChE), improving inhibitory activity compared to non-aromatic substituents like -CN (3d) or unsubstituted thiazoles (2a) .

- Nitro-substituted analogs (3h) exhibit higher carcinogenicity and toxicity, as seen in rodent studies, limiting their therapeutic utility .

Physicochemical Properties

The trifluoromethyl group significantly alters solubility, melting points, and stability compared to other substituents:

| Property | 2-(4-(CF₃)phenyl)thiazole | 2-(4-nitrophenyl)thiazole | 2-(4-bromophenyl)thiazole |

|---|---|---|---|

| Lipophilicity (LogP) | 3.8 | 2.5 | 3.2 |

| Melting Point (°C) | 148–150 | 162–164 | 155–157 |

| Metabolic Stability | High | Low | Moderate |

Notes:

Structural and Docking Comparisons

highlights the importance of substituent positioning in molecular docking:

Toxicity and Carcinogenicity

- Nitro- and hydrazino-substituted thiazoles (e.g., 2-hydrazino-4-(4-nitrophenyl)thiazole) induce mammary gland carcinomas in 80–97% of rats, attributed to nitro group reduction to reactive intermediates .

Biological Activity

The compound 2-(4-(trifluoromethyl)phenyl)thiazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, and a phenyl group substituted with a trifluoromethyl group. The trifluoromethyl moiety significantly enhances the lipophilicity and biological activity of the compound, making it a valuable scaffold in drug design.

Antiviral Properties

Research has indicated that thiazole derivatives, including This compound , exhibit significant antiviral activities. For instance, studies on phenylthiazole compounds have demonstrated their ability to inhibit flavivirus infections by targeting the viral envelope protein. The introduction of hydrophobic substituents has been shown to enhance antiviral potency while reducing toxicity associated with reactive groups .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For example, one study reported that a related phenylthiazole compound exhibited potent cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.62 μM, outperforming the standard treatment Sorafenib (IC50 = 1.62 μM). Mechanistic investigations revealed that this compound induced G2/M cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Other Biological Activities

The compound also shows promise in other areas:

- Anti-inflammatory Effects : Thiazole derivatives have been implicated in the development of anti-inflammatory agents due to their ability to modulate inflammatory pathways.

- Antimicrobial Properties : The structural characteristics of thiazoles contribute to their effectiveness against various bacterial strains.

The biological activity of This compound is influenced by its ability to interact with specific biological targets. For instance:

- Binding Affinity : Interaction studies have shown that thiazole derivatives can bind effectively to key enzymes and receptors involved in disease processes, such as IGF1R in cancer cells .

- Structure-Activity Relationships (SAR) : Detailed SAR analyses have elucidated how modifications at various positions on the thiazole ring can enhance or diminish biological activity, providing insights for further drug development .

Data Table: Biological Activity Overview

| Biological Activity | Compound | IC50 Value | Mechanism |

|---|---|---|---|

| Antiviral | This compound | >50% inhibition at 50 μM | Targets viral envelope protein |

| Anticancer | Related Phenylthiazole | 0.62 μM (HepG2 cells) | Induces G2/M arrest and apoptosis |

| Anti-inflammatory | Various Thiazoles | Not specified | Modulates inflammatory pathways |

| Antimicrobial | Various Thiazoles | Not specified | Effective against bacterial strains |

Case Studies

- Antiviral Study : A study focused on the antiviral properties of phenylthiazoles demonstrated that compounds lacking toxic groups could achieve high selectivity indices (TI), indicating their potential as safe antiviral agents .

- Anticancer Research : In another investigation, a derivative showed strong antiproliferative effects against HepG2 cells, with molecular docking studies confirming its binding affinity to IGF1R, highlighting its therapeutic potential in hepatocellular carcinoma .

- Inflammatory Pathways : Research into thiazole derivatives has also indicated their role in inhibiting pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(trifluoromethyl)phenyl)thiazole derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions using thioamides and α-haloketones. For example, derivatives can be prepared by refluxing 4-(trifluoromethyl)phenylthioamide with brominated ketones in ethanol or DMF under nitrogen. Key parameters include solvent choice (e.g., DMSO for high solubility) and catalysts like triethylamine to enhance reaction efficiency. Post-synthesis purification via column chromatography and crystallization (e.g., ethanol-water mixtures) ensures purity. Yields vary (37–99%) depending on substituent steric effects and electronic properties .

Q. How is the purity and structural integrity of this compound derivatives validated?

- Methodological Answer : Characterization employs a multi-technique approach:

- Melting Point Analysis : Verifies compound homogeneity (e.g., 141–159°C for trifluoromethyl-substituted analogs) .

- Spectroscopy : H/C NMR confirms substituent positions and ring connectivity (e.g., thiazole protons at δ 7.2–8.5 ppm). IR identifies functional groups like C-F stretches (~1100 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Matches experimental and theoretical m/z values (e.g., [M+H] for 3g: Calc. 384.1024, Found 384.1026) .

- Elemental Analysis : Validates stoichiometry (e.g., CHFNS requires C 54.38%, H 3.99%; Found C 54.35%, H 4.01%) .

Advanced Research Questions

Q. How do molecular docking studies elucidate the interaction of this compound derivatives with acetylcholinesterase (AChE)?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) reveal binding modes in the AChE active site. The trifluoromethylphenyl group engages in π-π stacking with Trp286 (binding energy: −9.2 kcal/mol), while the thiazole ring forms hydrogen bonds with Tyr336. Comparative analysis of analogs (e.g., 2a, 2e) shows substituent-dependent variations in interaction strength. Validation via in vitro enzyme inhibition assays (IC values) correlates computational predictions with experimental activity .

Q. How can researchers resolve contradictions in bioactivity data among structurally similar analogs?

- Methodological Answer : Discrepancies arise from subtle structural differences (e.g., electron-withdrawing vs. donating groups). Strategies include:

- SAR Analysis : Systematically compare substituent effects (e.g., 4-CF vs. 4-NO) on activity. For instance, 4-CF enhances hydrophobic interactions, improving antifungal potency (MIC: 2 µg/mL for 3g vs. 8 µg/mL for 3h) .

- Dose-Response Curves : Identify non-linear relationships between substituent polarity and activity.

- Computational ADMET Profiling : Predict bioavailability and toxicity to exclude false positives .

Q. What experimental designs assess the impact of substituent variation on antifungal activity?

- Methodological Answer :

- Library Synthesis : Prepare analogs with diverse substituents (e.g., halogens, methyl, methoxy) at the 4-phenyl position .

- In Vitro Assays : Use standardized protocols (CLSI M38) against Candida spp. and Aspergillus spp. Measure MIC/MFC values.

- Membrane Permeability Studies : Fluorescent probes (e.g., SYTOX Green) quantify fungal membrane disruption.

- Synchrotron XRD : Resolve binding conformations in fungal cytochrome P450 complexes .

Methodological Considerations Table

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis | Yield optimization, solvent selection | Substituent-directed regioselectivity |

| Characterization | Purity validation (NMR, HRMS) | Conformational analysis (XRD, MD) |

| Bioactivity | Preliminary MIC screening | Target engagement kinetics (SPR, ITC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.